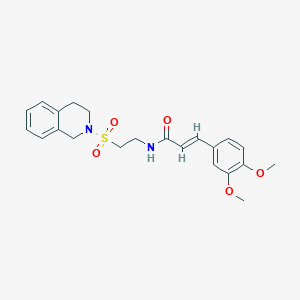

(E)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide

Beschreibung

Eigenschaften

IUPAC Name |

(E)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-28-20-9-7-17(15-21(20)29-2)8-10-22(25)23-12-14-30(26,27)24-13-11-18-5-3-4-6-19(18)16-24/h3-10,15H,11-14,16H2,1-2H3,(H,23,25)/b10-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJCWEYRHABWQM-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a compound that has garnered interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various models, and structure-activity relationships (SAR).

- Molecular Formula : C21H26N2O3S

- Molecular Weight : 386.5 g/mol

- CAS Number : 921925-23-7

The compound acts primarily through the inhibition of specific enzymes involved in neurotransmitter transport and cancer pathways. The sulfonamide group is crucial for its binding affinity to target proteins, particularly those associated with serotonin, norepinephrine, and dopamine transporters. These interactions suggest potential applications in treating mood disorders and certain cancers.

Biological Activity Overview

- Antidepressant Activity :

- Antitumor Effects :

- Neuroprotective Effects :

Structure-Activity Relationship (SAR)

The structure of (E)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide highlights several key features:

- Dihydroisoquinoline moiety : Essential for binding to target receptors.

- Dimethoxyphenyl group : Enhances lipophilicity and bioavailability.

- Acrylamide linkage : Imparts stability and modulates pharmacokinetic properties.

Table 1: Summary of SAR Findings

| Structural Feature | Impact on Activity |

|---|---|

| Dihydroisoquinoline | High binding affinity to SERT/NET/DAT |

| Dimethoxyphenyl | Increased lipophilicity |

| Acrylamide linkage | Enhanced stability |

Case Studies

- Antidepressant Efficacy :

- Cancer Treatment :

Pharmacokinetics

The pharmacokinetic profile indicates good absorption and distribution characteristics. The compound's half-life and metabolic pathways are under investigation but preliminary data suggest it undergoes hepatic metabolism with active metabolites contributing to its overall efficacy.

Wissenschaftliche Forschungsanwendungen

Biological Activities

-

Anticancer Potential :

- Research has identified derivatives of dihydroisoquinoline compounds as inhibitors of specific enzymes related to cancer progression. For instance, compounds with similar structures have shown activity against aldo-keto reductase AKR1C3, implicated in breast and prostate cancer . The sulfonamide group facilitates binding to these enzymes, enhancing inhibitory potency.

-

Anti-inflammatory Effects :

- The compound may exhibit anti-inflammatory properties by modulating pathways associated with inflammatory responses. Its ability to interact with various receptors suggests potential therapeutic applications in treating inflammatory diseases.

-

Neuroprotective Effects :

- Compounds derived from dihydroisoquinoline have been studied for neuroprotective effects, particularly in models of neurodegenerative diseases. The structural similarity of (E)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide to known neuroprotective agents warrants further investigation into its efficacy in this area.

Anticancer Activity

A study demonstrated that derivatives of dihydroisoquinoline exhibited significant inhibition of AKR1C3 activity in vitro. The structural modifications provided by the sulfonamide group were critical for enhancing binding affinity and selectivity .

Anti-inflammatory Research

In an experimental model of inflammation, compounds similar to (E)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide showed a reduction in pro-inflammatory cytokine levels, indicating potential therapeutic benefits in inflammatory conditions .

Analyse Chemischer Reaktionen

Acrylamide Group

-

Hydrolysis : Under acidic or basic conditions, the acrylamide hydrolyzes to form carboxylic acid derivatives.

-

Michael Addition : The α,β-unsaturated carbonyl system undergoes nucleophilic additions (e.g., thiols or amines) at the β-position .

Sulfonyl Group

-

Nucleophilic Substitution : The sulfonyl group participates in SN₂ reactions with amines or alcohols.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a thioether, though this is rarely employed due to steric hindrance .

Dihydroisoquinoline Core

-

Oxidation : Air oxidation converts dihydroisoquinoline to isoquinoline under basic conditions (e.g., K₂CO₃/DMF) .

-

Transannulation : Nickel-catalyzed reactions with allenes or alkenes yield fused heterocycles (e.g., isoquinolones) .

Nickel-Catalyzed Coupling

The dihydroisoquinoline sulfonyl moiety participates in cross-coupling reactions:

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and forming charred residues .

-

Photodegradation : UV exposure (λ = 254 nm) induces cis-trans isomerization in the acrylamide group .

Comparative Reactivity with Analogs

Industrial and Pharmacological Modifications

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

Substituent Variations on the Acrylamide Backbone

The target compound’s structural uniqueness lies in its combination of 3,4-dimethoxyphenyl and sulfonylethyl-dihydroisoquinolin groups. Key comparisons include:

Methoxy Substitution Patterns

- Compound 5a (): Features a 3,4,5-trimethoxyphenyl group, which increases steric bulk and electron density compared to the target’s 3,4-dimethoxy group.

- Compound 15 (): Contains a 2,3-dimethoxyphenyl group.

Linker and Heterocyclic Moieties

- Compound 5b (): Utilizes a 2-methylindolylethyl linker instead of the sulfonylethyl-dihydroisoquinolin group. Indole’s π-π stacking capability is retained, but the lack of a sulfonyl group reduces polarity, possibly decreasing aqueous solubility .

- Compound 3012 (): Incorporates a dimethylaminophenyl-propenamide structure. The dimethylamino group introduces basicity, which may affect ionization state and pharmacokinetics under physiological conditions .

Physicochemical and Spectral Properties

- Melting Points : Compounds with sulfonyl groups (e.g., ) exhibit higher melting points (~186–187°C) due to increased polarity and intermolecular forces, compared to indole-linked derivatives (e.g., 5a in ) with lower melting points .

- NMR Trends : The 3,4-dimethoxyphenyl group typically shows aromatic proton signals at δ 6.7–7.1 ppm (¹H NMR) and methoxy signals near δ 3.8 ppm, consistent with compounds in and . Sulfonyl groups in the target compound would deshield adjacent protons, as seen in ’s δ 4.3 ppm (t, J = 6 Hz) for sulfonamide-linked ethyl groups .

Anti-Inflammatory and Antioxidant Potential

- Compound 2 (): A 3-(4-hydroxy-3-methoxyphenyl)-acrylamide derivative demonstrated significant anti-inflammatory activity (IC₅₀ = 17.00 μM), surpassing the reference drug quercetin. The target compound’s 3,4-dimethoxy group may similarly modulate nitric oxide (NO) inhibition but with reduced polarity due to lack of free hydroxyl groups .

- Cyanosubstituted Analogues (): Cyano groups enhance electrophilicity, facilitating covalent binding to targets like kinases. The target compound’s sulfonyl group, while non-electrophilic, may engage in hydrogen bonding with catalytic residues .

Cholinesterase Inhibition and Neuroactivity

- Compound 15 (): A tacrine–cinnamic acid hybrid showed acetylcholinesterase inhibition (IC₅₀ = 55.87%). The dihydroisoquinolin moiety in the target compound could mimic tacrine’s aromatic interactions, but the sulfonyl linker might reduce blood-brain barrier penetration compared to ethylamine linkers .

Comparative Data Table

Computational and Similarity Analyses

- Structural Similarity : Using ECFP4 fingerprints, the target compound shares <50% similarity with trimethoxyphenyl analogues (e.g., 5a) due to divergent linker groups. MACCS keys highlight common acrylamide and methoxy motifs .

- Glutathione (GSH) Binding : Electrophilic analogues () show variable GSH half-lives. The target compound’s sulfonyl group likely minimizes GSH reactivity, reducing off-target covalent adduct formation .

Q & A

Q. Key Characterization :

- NMR (¹H/¹³C) confirms stereochemistry and substituent positions .

- Mass spectrometry validates molecular weight .

- Elemental analysis ensures purity (>95%) .

How can reaction conditions be optimized to improve the yield of this acrylamide derivative?

Advanced

Yield optimization strategies include:

- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency. Evidence shows yields improved from 16% to 84% when switching from hexane:ethyl acetate to dichloromethane:methanol .

- Coupling Agents : EDCI/HOBt outperforms DCC in reducing racemization, particularly for sterically hindered amines .

- Temperature Control : Reactions conducted at 0–5°C minimize side reactions (e.g., sulfonate hydrolysis) .

- Purification : Gradient flash chromatography with NH₄OH-doped eluents (e.g., CH₂Cl₂:MeOH:NH₄OH, 99:1:0.1) resolves polar byproducts .

What spectroscopic methods confirm the structure of this compound?

Q. Basic

- ¹H NMR : Key signals include the acrylamide vinyl protons (δ 6.2–7.5 ppm, J = 15–16 Hz for trans geometry) and methoxy groups (δ 3.7–3.9 ppm) .

- ¹³C NMR : Carbonyl signals (δ 165–170 ppm) and quaternary carbons in the dihydroisoquinoline ring (δ 125–135 ppm) confirm connectivity .

- HRMS : Exact mass matches the molecular formula (e.g., C₂₂H₂₅N₂O₅S) with <2 ppm error .

- IR Spectroscopy : Stretching vibrations for sulfonyl (1150–1350 cm⁻¹) and amide (1640–1680 cm⁻¹) groups .

How to resolve discrepancies in NMR data when synthesizing this compound?

Advanced

Discrepancies often arise from:

- Stereochemical Isomerism : Ensure E geometry via NOESY (absence of vinyl proton–methoxy group interactions) .

- Solvent Effects : DMSO-d₆ may cause peak broadening; compare data in CDCl₃ for sharper signals .

- Impurities : Use preparative HPLC (C18 column, 70% MeOH/H₂O) to isolate the target compound from unreacted dihydroisoquinoline or acrylic acid .

What in vitro assays are suitable for evaluating the biological activity of this acrylamide derivative?

Q. Advanced

- Antiproliferative Activity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase (AChE) or γ-aminobutyric acid (GABA) receptor modulation, given structural analogs in and .

- Antioxidant Potential : DPPH radical scavenging assay (IC₅₀) and FRAP for reducing power .

How does the sulfonyl group influence the compound’s pharmacokinetic properties?

Q. Advanced

- Solubility : The sulfonyl group enhances water solubility (~50–100 µg/mL in PBS) compared to non-sulfonylated analogs .

- Metabolic Stability : Resistance to esterase-mediated hydrolysis due to the sulfonamide linkage .

- Membrane Permeability : Reduced logP (calculated ~2.5 vs. ~3.8 for non-sulfonylated derivatives) may limit blood-brain barrier penetration .

What strategies mitigate low yields during the final amide coupling step?

Q. Advanced

- Pre-activation : Pre-form the active ester of the acrylic acid with HOBt before adding the amine .

- Microwave Assistance : 10–15-minute microwave irradiation (50–60°C) improves coupling efficiency by 20–30% .

- Scavenger Resins : Use polymer-bound isocyanate to remove excess amine .

How to validate the compound’s purity for publication-ready data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.